2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester
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Overview
Description
2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the biphenyl structure, along with a carboxylic acid methyl ester functional group. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2-fluorobiphenyl-4-boronic acid with 3-(trifluoromethyl)phenyl bromide in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents can be employed to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (fluorine and trifluoromethyl), the compound can participate in EAS reactions, such as nitration and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction and Oxidation: The compound can be reduced or oxidized to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration and bromine for bromination, typically in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)phenylboronic Acid: This compound shares similar structural features but differs in the functional group attached to the biphenyl core.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid: Another structurally related compound with a bromine atom instead of a carboxylic acid methyl ester.
Uniqueness
2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is unique due to the combination of its functional groups, which impart distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
IUPAC Name |
methyl 3-fluoro-4-[3-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)10-5-6-12(13(16)8-10)9-3-2-4-11(7-9)15(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESCIELFZYILMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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